

An In-depth Technical Guide to Pantoprazole Nooxide: Discovery, Synthesis, and Characterization

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Compound of Interest		
Compound Name:	Pantoprazole N-oxide	
Cat. No.:	B018355	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pantoprazole N-oxide is a well-characterized process-related impurity and potential degradation product of Pantoprazole, a widely used proton pump inhibitor (PPI). Its significance lies primarily in the field of pharmaceutical analysis and quality control, where it serves as a critical reference standard for ensuring the purity of Pantoprazole active pharmaceutical ingredients (APIs) and formulated products. While structurally similar to its parent compound, Pantoprazole N-oxide is formed during the oxidation step of synthesis and is not considered a major human metabolite. This guide provides a comprehensive overview of the discovery, synthesis, and analytical characterization of Pantoprazole N-oxide, complete with detailed experimental protocols and quantitative data.

Discovery and History

The history of **Pantoprazole N-oxide** is intrinsically linked to the manufacturing and quality control of Pantoprazole. It was not discovered as a pharmacologically active agent but was identified as a minor impurity during the drug development process.

A pivotal moment in its public documentation was the systematic study and characterization of six potential impurities in Pantoprazole sodium bulk drug substance by G.M. Reddy and



colleagues, published in the Journal of Pharmaceutical and Biomedical Analysis in 2007.[1][2] [3] In this work, impurities ranging from 0.05% to 0.34% were detected by HPLC.[1] Liquid chromatography-mass spectrometry (LC-MS) was used to determine the molecular weights, and the impurities were then synthesized for full characterization and confirmation.[1][4] Pantoprazole N-oxide was identified as one of these process-related impurities, specifically arising from the oxidation of the pyridine nitrogen atom in the Pantoprazole molecule.[5] Since this characterization, it has become a standard reference material for analytical chemists in the pharmaceutical industry.[6][7][8]

Physicochemical and Spectroscopic Data

Pantoprazole N-oxide is a solid substance with distinct chemical properties. Its identity is confirmed through various spectroscopic and chromatographic techniques.

Table 1: Physicochemical Properties of Pantoprazole N-

oxide

Property	Value	Source(s)
IUPAC Name	6-(difluoromethoxy)-2-[[(3,4-dimethoxy-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	[3][7]
CAS Number	953787-60-5	[3][7][9]
Molecular Formula	C16H15F2N3O5S	[3][7][9]
Molecular Weight	399.37 g/mol	[7][9]
Appearance	Solid	[3]

Table 2: Spectroscopic and Solubility Data



Parameter	Value	Source(s)
UV λmax	281 nm	[3]
Mass (Exact)	399.07004809 Da	[10]
Solubility	DMF: 14 mg/ml; DMSO: 14 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.20 mg/ml	[3]
¹ H-NMR, IR, TGA	Data available with reference standards	[9]

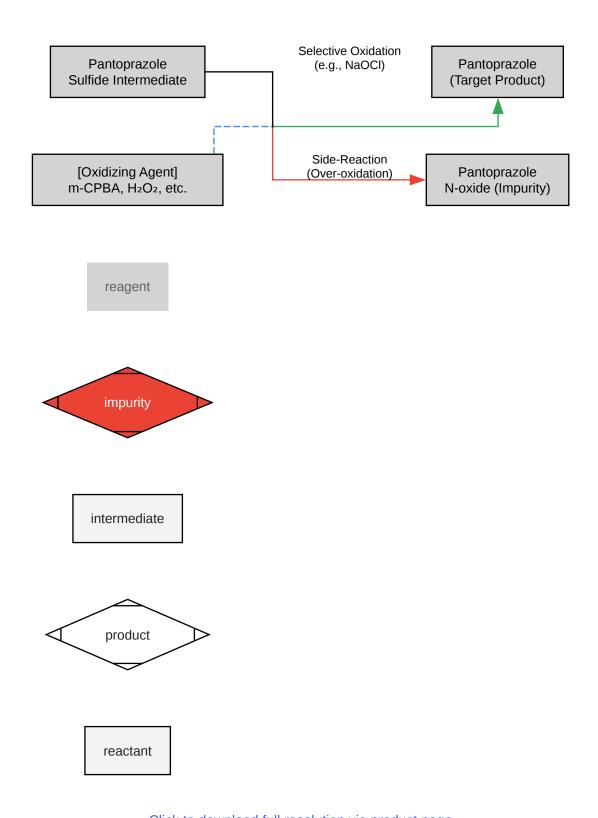
Synthesis and Formation Pathways

Pantoprazole N-oxide is primarily formed as a byproduct during the synthesis of Pantoprazole. The key step where it emerges is the oxidation of the sulfide intermediate to the desired sulfoxide (Pantoprazole).

Synthetic Formation

The synthesis of Pantoprazole involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine to form a sulfide intermediate.[11] This sulfide is then oxidized to Pantoprazole. If the oxidizing agent is not sufficiently selective or if reaction conditions are not tightly controlled, over-oxidation can occur at two sites: the sulfur atom (forming the sulfone impurity) and the pyridine nitrogen atom, yielding Pantoprazole N-oxide.[5]





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Formation of Pantoprazole N-oxide during synthesis.

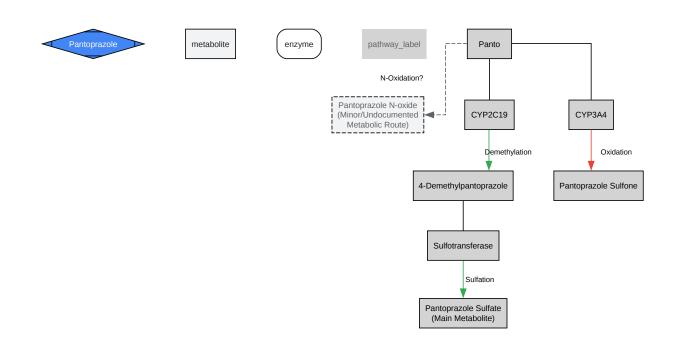


Metabolic Pathway of Parent Drug: Pantoprazole

While **Pantoprazole N-oxide** is a known synthetic impurity, N-oxidation is a possible, though not prominently reported, metabolic pathway for pyridine-containing compounds. The primary metabolism of Pantoprazole in humans is well-documented and proceeds via two main routes in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[12][13][14]

- Demethylation: Primarily mediated by CYP2C19, followed by sulfation.[12][13][15]
- Oxidation: Primarily mediated by CYP3A4, leading to the formation of the pharmacologically inactive pantoprazole sulfone.[12][15]

There is no significant evidence to suggest that the metabolites of Pantoprazole possess pharmacological activity.[12][13]



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Primary metabolic pathways of the parent drug, Pantoprazole.

Experimental Protocols Synthesis of Pantoprazole N-oxide

A general method for preparing **Pantoprazole N-oxide** involves the direct oxidation of a pyridine-containing precursor followed by condensation.

Protocol: (Based on patent literature)

- Oxidation of Pyridine Precursor: 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is dissolved in a suitable organic solvent (e.g., dichloromethane).
- The solution is cooled (e.g., 0-10 °C).
- An oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining the temperature. The molar ratio of oxidant to the pyridine precursor is typically between 1.5:1 and 2.0:1.
- The reaction is stirred until completion, yielding 2-chloromethyl-3,4-dimethoxypyridine Noxide.
- Condensation: The resulting pyridine N-oxide is then reacted with 5-difluoromethoxy-2-mercapto-1H-benzimidazole in the presence of a base to yield Pantoprazole N-oxide.
- Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to obtain the final product with high purity.

Analytical Detection by HPLC

A validated, stability-indicating HPLC method is essential for the detection and quantification of **Pantoprazole N-oxide** in bulk drug substances.

Representative HPLC Protocol:

 Instrumentation: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.[16]



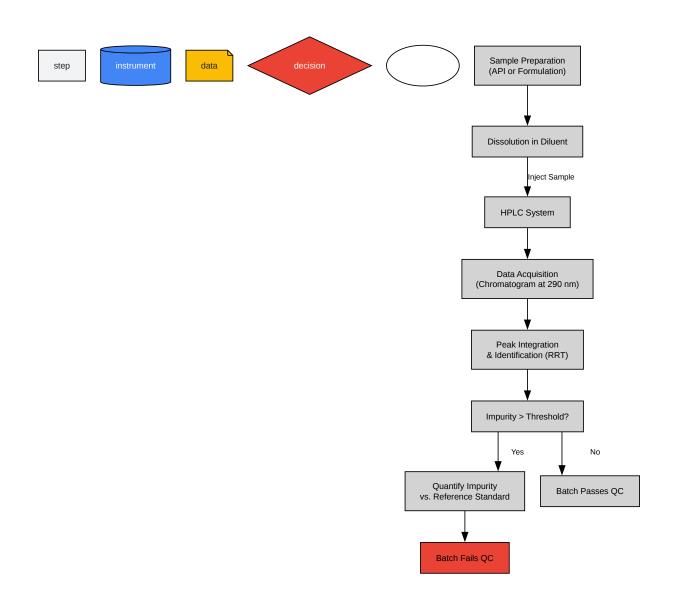
- Column: Hypersil ODS C18 (125 x 4.0 mm, 5 μm particle size) or equivalent.[16]
- Mobile Phase A: 0.01 M Potassium Phosphate buffer (K₂HPO₄), with pH adjusted to 7.0 using orthophosphoric acid.[16]
- Mobile Phase B: HPLC-grade acetonitrile.[16]
- Gradient Elution:
 - 0-40 min: 80% A, 20% B -> 20% A, 80% B (linear gradient)
 - 40-45 min: 20% A, 80% B -> 80% A, 20% B (linear gradient)
 - 45-50 min: Re-equilibration at 80% A, 20% B
- Flow Rate: 1.0 mL/min.[16][17]
- Column Temperature: 40 °C.[16]
- Detection Wavelength: 290 nm.[16][17]
- Injection Volume: 20 μL.[16]
- Diluent: Acetonitrile and 0.1 M Sodium Hydroxide (50:50 v/v).[17]

Table 3: Typical Chromatographic Parameters

Compound	Relative Retention Time (RRT) (approx.)
Pantoprazole Sulfide (Impurity B)	0.85 - 0.90
Pantoprazole	1.00
Pantoprazole N-oxide	1.10 - 1.20
Pantoprazole Sulfone (Impurity A)	1.30 - 1.40

Note: RRT values are approximate and can vary based on the specific HPLC system and conditions.





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Workflow for HPLC-based impurity profiling of Pantoprazole.



Pharmacokinetics and Biological Activity

There is a notable lack of publicly available data on the specific pharmacokinetics or biological activity of **Pantoprazole N-oxide** itself. Its role as an impurity means it has not been studied for therapeutic efficacy. One supplier describes it as an "antiulcerative," but this is likely an inference from its parent compound and is not substantiated by primary research.[7] The focus of regulatory bodies is to limit its presence in the final drug product to ensure safety and efficacy are based on the active ingredient, Pantoprazole.

For context, the pharmacokinetic profile of the parent drug is provided below.

Table 4: Pharmacokinetic Parameters of Pantoprazole

(Parent Drug)

Parameter	Value (for a 40 mg oral dose)	Source(s)
Bioavailability	~77%	[14][15]
Protein Binding	~98%	[14][15]
Time to Peak (t _{max})	2 - 3 hours	[12]
Elimination Half-life	1 - 2 hours	[14]
Metabolism	Hepatic (CYP2C19, CYP3A4)	[12][14][15]
Excretion	Primarily renal (as metabolites)	[15]

Conclusion

Pantoprazole N-oxide is a critical molecule in the context of pharmaceutical manufacturing and quality assurance for Pantoprazole. First systematically characterized in 2007, it serves as a reference standard for monitoring the purity of Pantoprazole batches. Its formation as a synthetic byproduct of an oxidation side-reaction is well-understood, and robust analytical methods like HPLC are in place for its detection and quantification. While it shares a core structure with a potent therapeutic agent, there is no evidence to suggest it contributes to the therapeutic effect or that it is a significant human metabolite of Pantoprazole. Future research,



should any be undertaken, would likely focus on its potential for toxicology at levels above the accepted pharmaceutical thresholds rather than on any pharmacological activity.

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